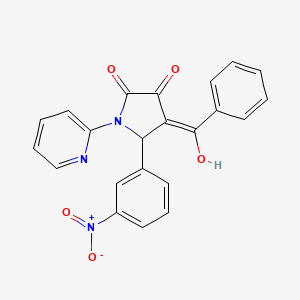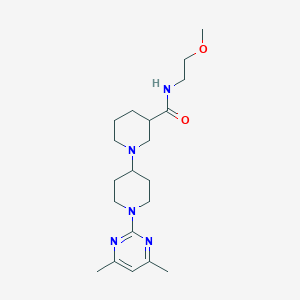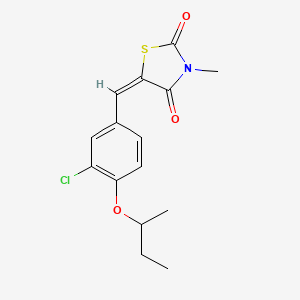![molecular formula C20H27N5O2 B5353579 4-benzyl-3-ethyl-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-1,4-diazepan-5-one](/img/structure/B5353579.png)
4-benzyl-3-ethyl-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-1,4-diazepan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-benzyl-3-ethyl-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-1,4-diazepan-5-one, also known as BZT-1, is a synthetic compound that belongs to the class of benzazepine derivatives. It has been extensively studied for its potential application in the treatment of various neurological disorders, including Parkinson's disease, depression, and drug addiction.
Wirkmechanismus
4-benzyl-3-ethyl-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-1,4-diazepan-5-one acts as a dopamine transporter inhibitor, which means that it prevents the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which can have various effects depending on the specific brain region. In the case of Parkinson's disease, the increased dopamine levels can help to alleviate the symptoms of the disease. In the case of depression, the increased dopamine levels can help to improve mood. In the case of drug addiction, the increased dopamine levels can reduce the rewarding effects of drugs of abuse.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can lead to increased locomotor activity, improved mood, and reduced drug-seeking behavior. This compound has also been shown to increase the release of serotonin and norepinephrine, which can have additional antidepressant effects. Additionally, this compound has been shown to have some potential neuroprotective effects, which could be beneficial in the treatment of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
4-benzyl-3-ethyl-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-1,4-diazepan-5-one has several advantages for lab experiments. It has a high affinity for the dopamine transporter, which makes it a useful tool for studying the dopamine system. Additionally, this compound has been shown to have low toxicity in animal models, which makes it a relatively safe compound to work with. However, there are also some limitations to using this compound in lab experiments. It has a relatively short half-life, which means that it needs to be administered frequently in order to maintain its effects. Additionally, this compound has some potential off-target effects, which could complicate interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 4-benzyl-3-ethyl-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-1,4-diazepan-5-one. One area of interest is the potential use of this compound in the treatment of depression. Further studies are needed to determine the effectiveness of this compound in humans and to compare its efficacy to traditional antidepressant drugs. Another area of interest is the potential use of this compound in the treatment of drug addiction. Further studies are needed to determine the optimal dosing regimen and to investigate the potential for this compound to be used in combination with other drugs. Finally, there is a need for further research on the mechanism of action of this compound, as this could provide insights into the underlying neurobiology of various neurological disorders.
Synthesemethoden
The synthesis of 4-benzyl-3-ethyl-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-1,4-diazepan-5-one involves the reaction of 1-(4-bromobenzyl)-3-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid with 1,4-diazepane-5-one in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide. The resulting product is then reacted with 1H-1,2,4-triazole-1-carboxylic acid hydrazide in the presence of N,N'-dicyclohexylcarbodiimide and triethylamine to yield this compound.
Wissenschaftliche Forschungsanwendungen
4-benzyl-3-ethyl-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-1,4-diazepan-5-one has been studied extensively for its potential application in the treatment of various neurological disorders. It has been shown to have a high affinity for the dopamine transporter, which makes it a potential candidate for the treatment of Parkinson's disease. This compound has also been shown to have antidepressant effects in animal models, and it has been suggested that it could be used as an alternative to traditional antidepressant drugs. Additionally, this compound has been shown to have potential as a treatment for drug addiction, as it has been shown to reduce the self-administration of cocaine in animal models.
Eigenschaften
IUPAC Name |
4-benzyl-3-ethyl-1-[4-(1,2,4-triazol-1-yl)butanoyl]-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O2/c1-2-18-14-23(19(26)9-6-11-24-16-21-15-22-24)12-10-20(27)25(18)13-17-7-4-3-5-8-17/h3-5,7-8,15-16,18H,2,6,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNBAATVWRGVLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC(=O)N1CC2=CC=CC=C2)C(=O)CCCN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-benzyl-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide](/img/structure/B5353505.png)

![methyl 3,3-dimethyl-4-{[(4-methylphenyl)sulfonyl]hydrazono}pentanoate](/img/structure/B5353528.png)
![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-4-methyl-1H-imidazole-5-carboxamide](/img/structure/B5353537.png)
![methyl [7-(1,3-benzothiazol-2-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]acetate](/img/structure/B5353541.png)


![3-allyl-5-{2-[(2,6-dichlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5353552.png)
![3-(5-methyl-2-furyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5353560.png)
![methyl 4-({[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5353568.png)

![(1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-3-yl)methanol](/img/structure/B5353574.png)
![N-[2-(acetylamino)-5-methoxyphenyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5353577.png)

